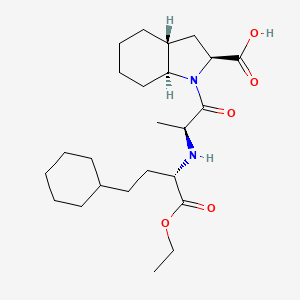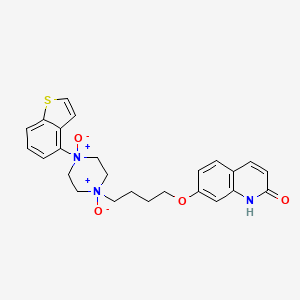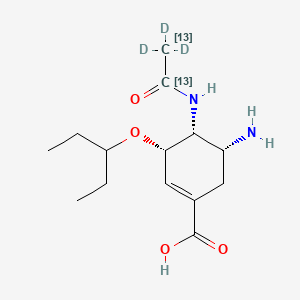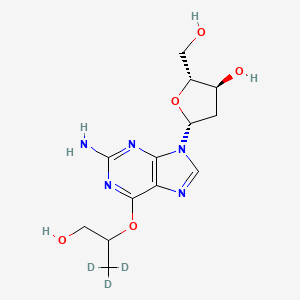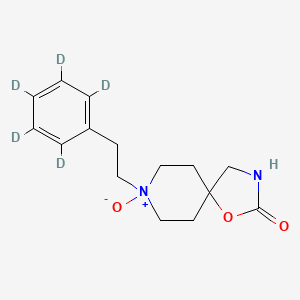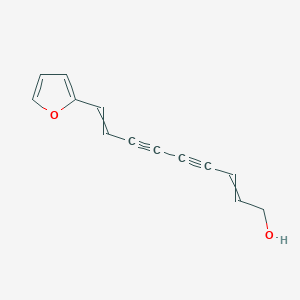
(R)-2-(Tetrahydropyranyloxy)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Tetrahydropyranyloxy)propionic acid is an organic compound that features a tetrahydropyranyl (THP) protecting group attached to a propionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ®-2-(Tetrahydropyranyloxy)propionic acid typically involves the protection of the hydroxyl group of ®-2-hydroxypropionic acid (lactic acid) with a tetrahydropyranyl group. This can be achieved through the reaction of ®-2-hydroxypropionic acid with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl ether.
Industrial Production Methods
While specific industrial production methods for ®-2-(Tetrahydropyranyloxy)propionic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-2-(Tetrahydropyranyloxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the removal of the tetrahydropyranyl group, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
®-2-(Tetrahydropyranyloxy)propionic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of asymmetric synthesis.
Biology: The compound can be used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).
Industry: The compound’s derivatives can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(Tetrahydropyranyloxy)propionic acid involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other functional sites. The protecting group can be removed under acidic conditions, revealing the free hydroxyl group for further reactions.
類似化合物との比較
Similar Compounds
®-2-(Methoxymethoxy)propionic acid: Similar in structure but with a methoxymethyl protecting group instead of a tetrahydropyranyl group.
®-2-(Benzyloxy)propionic acid: Features a benzyloxy protecting group, offering different reactivity and stability profiles.
Uniqueness
®-2-(Tetrahydropyranyloxy)propionic acid is unique due to the stability and ease of removal of the tetrahydropyranyl protecting group. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection are crucial.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
(2R)-2-(oxan-2-yloxy)propanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
InChIキー |
CEFRORNCZFPJCT-ULUSZKPHSA-N |
異性体SMILES |
C[C@H](C(=O)O)OC1CCCCO1 |
正規SMILES |
CC(C(=O)O)OC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




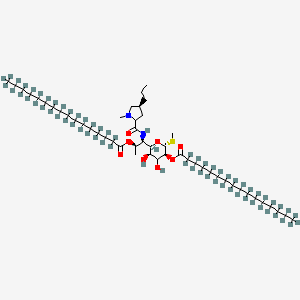
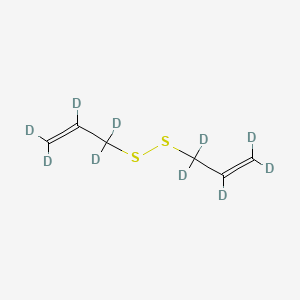
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
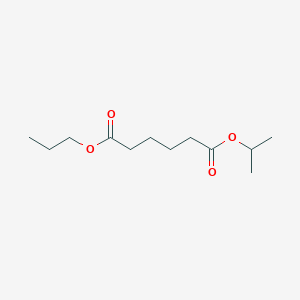
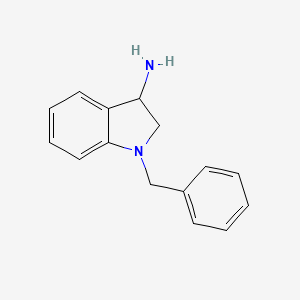
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
